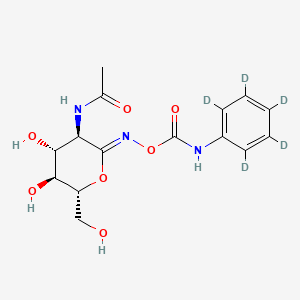
PD-166285-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
PD-166285-d4 is a deuterium-labeled broad-spectrum receptor tyrosine kinase (RTK) inhibitor . It is used for research purposes and is not intended for diagnostic or therapeutic use . The molecular weight of PD-166285-d4 is 589.38 and its molecular formula is C26H25D4Cl4N5O2 .
Synthesis Analysis
PD-166285-d4 is synthesized as the most potent and soluble analog of a series of small molecules originally identified by screening a compound library with assays that measured protein tyrosine kinase activity . Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .Molecular Structure Analysis
The molecular structure of PD-166285-d4 is represented by the SMILES string: O=C1C(=CC=2C(N1C)=NC(NC3=CC=C(OC(C(N(CC)CC)([2H])[2H])([2H])[2H])C=C3)=NC2)C4=C(Cl)C=CC=C4Cl .Chemical Reactions Analysis
PD-166285-d4 is a deuterium-labeled compound. Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .Physical And Chemical Properties Analysis
PD-166285-d4 is a solid substance with a molecular weight of 589.38 and a molecular formula of C26H27Cl2N5O2 . It is soluble in DMSO and water .Mechanism of Action
PD-166285-d4 inhibits Src nonreceptor tyrosine kinase, fibroblast growth factor receptor-1, epidermal growth factor receptor, and platelet-derived growth factor receptor beta subunit (PDGFR-β), tyrosine kinases . It also inhibits PDGF- and EGF-stimulated receptor autophosphorylation in vascular smooth muscle cells (VSMCs) and A431 cells, respectively, and basic fibroblast growth factor-mediated tyrosine phosphorylation in Sf9 cells .
Safety and Hazards
properties
CAS RN |
1246814-59-4 |
|---|---|
Product Name |
PD-166285-d4 |
Molecular Formula |
C26H27Cl2N5O2 |
Molecular Weight |
516.459 |
IUPAC Name |
6-(2,6-dichlorophenyl)-8-methyl-2-[4-[1,1,2,2-tetradeuterio-2-(diethylamino)ethoxy]anilino]pyrido[2,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C26H27Cl2N5O2/c1-4-33(5-2)13-14-35-19-11-9-18(10-12-19)30-26-29-16-17-15-20(25(34)32(3)24(17)31-26)23-21(27)7-6-8-22(23)28/h6-12,15-16H,4-5,13-14H2,1-3H3,(H,29,30,31)/i13D2,14D2 |
InChI Key |
IFPPYSWJNWHOLQ-RYIWKTDQSA-N |
SMILES |
CCN(CC)CCOC1=CC=C(C=C1)NC2=NC=C3C=C(C(=O)N(C3=N2)C)C4=C(C=CC=C4Cl)Cl |
synonyms |
6-(2,6-Dichlorophenyl)-2-[[4-[2-(diethylamino)ethoxy-d4]phenyl]amino]-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one Hydrochloride; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



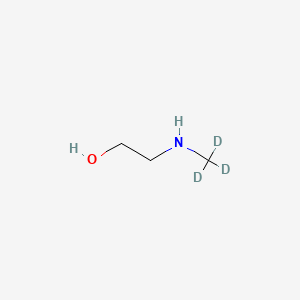
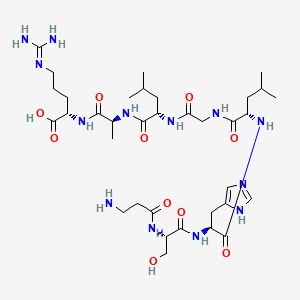
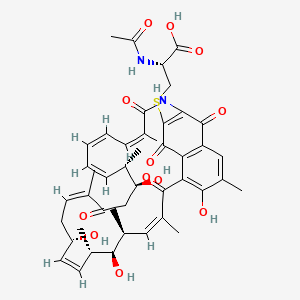
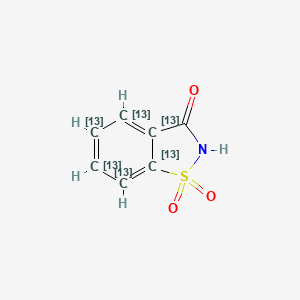
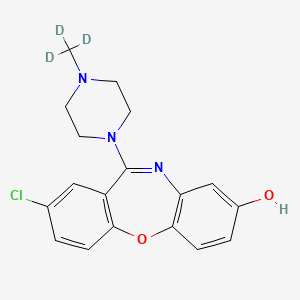




![[2'-(2H-Tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl 2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-carboxylate](/img/structure/B564800.png)
![Oxo{5-[(1Z)-prop-1-en-1-yl]furan-2-yl}acetyl chloride](/img/structure/B564801.png)
